Costus oil
Description
Properties
CAS No. |
8023-88-9 |
|---|---|
Molecular Formula |
C249H278Br2Cl7F2N37O18 |
Molecular Weight |
4523 g/mol |
IUPAC Name |
3-(6-bromo-3-fluoropyridin-2-yl)-2-cyano-N-[1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]butyl]prop-2-enamide;3-(6-bromo-3-fluoropyridin-2-yl)-2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;3-(8-chloroquinolin-2-yl)-2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[4-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]pentyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[3-phenyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(8-hydroxyquinolin-2-yl)-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(1,8-naphthyridin-2-yl)-N-(1-phenylbutyl)prop-2-enamide;2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]-3-quinolin-2-ylprop-2-enamide |
InChI |
InChI=1S/C31H32Cl2N4O2.C30H33ClN4O2.C30H34N4O3.C30H34N4O2.C28H34Cl2N4O2.C26H31BrFN5O2.C26H30BrFN4O2.C26H30Cl2N4O2.C22H20N4O/c32-27-14-16-30(33)35-29(27)21-25(22-34)31(38)36-28(15-9-23-7-3-1-4-8-23)24-10-12-26(13-11-24)39-20-19-37-17-5-2-6-18-37;1-2-7-28(22-11-14-26(15-12-22)37-19-18-35-16-4-3-5-17-35)34-30(36)24(21-32)20-25-13-10-23-8-6-9-27(31)29(23)33-25;1-2-7-27(22-11-14-26(15-12-22)37-19-18-34-16-4-3-5-17-34)33-30(36)24(21-31)20-25-13-10-23-8-6-9-28(35)29(23)32-25;1-2-8-28(24-12-15-27(16-13-24)36-20-19-34-17-6-3-7-18-34)33-30(35)25(22-31)21-26-14-11-23-9-4-5-10-29(23)32-26;1-20(2)6-12-25(33-28(35)22(19-31)18-26-24(29)11-13-27(30)32-26)21-7-9-23(10-8-21)36-17-16-34-14-4-3-5-15-34;1-3-4-23(31-26(34)20(18-29)17-24-22(28)9-10-25(27)30-24)19-5-7-21(8-6-19)35-16-15-33-13-11-32(2)12-14-33;1-2-6-23(31-26(33)20(18-29)17-24-22(28)11-12-25(27)30-24)19-7-9-21(10-8-19)34-16-15-32-13-4-3-5-14-32;1-2-6-23(31-26(33)20(18-29)17-24-22(27)11-12-25(28)30-24)19-7-9-21(10-8-19)34-16-15-32-13-4-3-5-14-32;1-2-7-20(16-8-4-3-5-9-16)26-22(27)18(15-23)14-19-12-11-17-10-6-13-24-21(17)25-19/h1,3-4,7-8,10-14,16,21,28H,2,5-6,9,15,17-20H2,(H,36,38);6,8-15,20,28H,2-5,7,16-19H2,1H3,(H,34,36);6,8-15,20,27,35H,2-5,7,16-19H2,1H3,(H,33,36);4-5,9-16,21,28H,2-3,6-8,17-20H2,1H3,(H,33,35);7-11,13,18,20,25H,3-6,12,14-17H2,1-2H3,(H,33,35);5-10,17,23H,3-4,11-16H2,1-2H3,(H,31,34);2*7-12,17,23H,2-6,13-16H2,1H3,(H,31,33);3-6,8-14,20H,2,7H2,1H3,(H,26,27) |
InChI Key |
PFXXSSUGMGVDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC3=C(C=CC=N3)C=C2)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=CC=CC=C4C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=C(C=CC=C4O)C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=C(C=CC=C4Cl)C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Br)F)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCN(CC2)C)NC(=O)C(=CC3=C(C=CC(=N3)Br)F)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N.CC(C)CCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N.C1CCN(CC1)CCOC2=CC=C(C=C2)C(CCC3=CC=CC=C3)NC(=O)C(=CC4=C(C=CC(=N4)Cl)Cl)C#N |
Synonyms |
FEMA 2336; COSTUS OIL; COSTUSROOT ESSENTIAL OILS; costus root oil; changala; chob-i-qut; costusabsolute; costusroot |
Origin of Product |
United States |
Preparation Methods
Procedure and Optimization
The solvent extraction method outlined in US Patent 2946783 involves treating powdered Costus roots with petroleum ether (40–60°C) at room temperature. The roots are first mechanically disintegrated into a fine mesh, followed by mixing with petroleum ether in a stainless steel vessel. Mechanical stirring for four hours ensures optimal solvent penetration, with subsequent overnight standing to maximize compound dissolution. Filtration separates the extract from plant pulp, and residual pulp undergoes two additional extractions with reduced solvent volumes to enhance yield.
Post-extraction, the combined filtrates are subjected to vacuum distillation at a controlled bath temperature of 40°C to prevent thermal degradation of lactones. This step recovers approximately 60% of the solvent, leaving a concentrated oil residue. Final traces of petroleum ether are removed using a high-efficiency vacuum pump, yielding 6.2% oil from Kashmir roots and 3.7% from Kulu varieties.
Lactone Isolation and Characterization
The oil’s thermolabile lactones, including costunolide, are isolated through controlled crystallization. Storing the oil at room temperature or refrigerating it with petroleum ether induces costunolide crystallization, which melts at 108°C. Residual oil mixed with petroleum ether and cooled to -15°C for 20 hours yields a lactone mixture (m.p. 40–60°C), constituting 55% of the total oil mass. This method preserves the native lactonic profile, avoiding polymerization common in high-temperature processes.
Table 1: Solvent Extraction Parameters and Outcomes
| Parameter | Specification |
|---|---|
| Solvent | Petroleum ether (40–60°C) |
| Extraction Temperature | 25°C (room temperature) |
| Solvent Recovery | 60% under vacuum at 40°C |
| Yield (Kashmir Roots) | 6.2% |
| Lactone Content | 55% (costunolide + residual lactones) |
Alcohol-Based Percolation and Molecular Distillation
Advanced Extraction Protocol
CN Patent 102787018A describes a method using 70–100% lower alcohol (e.g., isopropanol) for percolation extraction. Sautéed Costus roots are soaked in alcohol, followed by warm percolation at 55°C to enhance solubility of polar and non-polar compounds. The extract is concentrated under reduced pressure, and alcohol content is adjusted to 10–20% to facilitate petroleum ether partitioning.
Molecular distillation at 0.13 mbar and 150°C further purifies the extract, producing a high-quality oil enriched with costunolide and dehydrocostus lactone. This technique avoids thermal degradation by operating under high vacuum, achieving a chemically intact product suitable for pharmaceutical applications.
Comparative Advantages Over Traditional Methods
Unlike steam distillation, which risks degrading heat-sensitive lactones, alcohol percolation ensures full extraction of volatile and non-volatile components. Molecular distillation’s short residence time and low temperature prevent isomerization, a common issue in conventional distillation.
Table 2: Alcohol-Based vs. Steam Distillation
| Parameter | Alcohol-Based Percolation | Steam Distillation |
|---|---|---|
| Temperature | 55°C (percolation) | 100°C (boiling water) |
| Lactone Preservation | High (no degradation) | Moderate (partial loss) |
| Yield | 3.7–6.2% | 1.5–3.0% |
| Equipment Cost | Moderate | Low |
Hydro-Distillation and Its Limitations
Traditional Hydro-Distillation Process
Hydro-distillation, as described in academic studies, involves boiling Costus roots in water using a Clevenger apparatus. Volatile oils are carried over with steam, condensed, and separated from water. While simple, this method exposes lactones to prolonged heat (3–4 hours), leading to partial polymerization and reduced therapeutic efficacy.
Yield and Compositional Changes
Hydro-distillation yields 1.5–3.0% oil, significantly lower than solvent-based methods. Gas chromatography-mass spectrometry (GC-MS) analyses reveal diminished costunolide content (20–30%) compared to petroleum ether extracts (55%).
Standardization and Quality Control
Key Physicochemical Parameters
Standardization of Costus oil requires monitoring specific gravity (d²⁵: 1.048), optical rotation ([α]D: +31.47), and refractive index (n²⁵D: 1.5288). Lactone quantification via high-performance liquid chromatography (HPLC) ensures batch consistency, with costunolide ≥40% and dehydrocostus lactone ≥15% as quality markers.
Stability Considerations
Storage at ≤4°C in amber glass containers minimizes lactone degradation. Accelerated stability studies (40°C/75% RH) show <5% lactone loss over six months, confirming the oil’s shelf life.
Industrial Scalability and Economic Viability
Cost-Benefit Analysis of Extraction Methods
Solvent extraction, while efficient, requires large petroleum ether volumes and costly recovery systems. Molecular distillation offers superior purity but demands significant capital investment. Hydro-distillation remains cost-effective for small-scale production but struggles with quality consistency.
Table 3: Economic and Operational Comparison
| Method | Capital Cost | Operational Cost | Scalability |
|---|---|---|---|
| Solvent Extraction | High | Moderate | High |
| Molecular Distillation | Very High | High | Moderate |
| Hydro-Distillation | Low | Low | Low |
Chemical Reactions Analysis
Types of Reactions: Costus oil undergoes various chemical reactions, including:
Oxidation: The sesquiterpenes in this compound can undergo oxidation, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can convert ketones and aldehydes present in the oil to their corresponding alcohols.
Substitution: Substitution reactions can occur with the aromatic compounds in the oil, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Oxygenated sesquiterpenes.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Costus oil contains bioactive compounds such as costunolide and dehydrocostus lactone, which exhibit significant anticancer effects. Research has demonstrated that these compounds induce apoptosis in various cancer cell lines:
- Leukemia : Costunolide has been shown to induce apoptosis in HL-60 human leukemia cells through reactive oxygen species-mediated pathways .
- Prostate Cancer : Dehydrocostus lactone isolated from this compound has been effective against DU145 human prostate cancer cells, promoting cell death .
- Gastric Cancer : Ethanolic extracts of S. costus have shown dose-dependent apoptotic effects in gastric cancer models .
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties. Studies indicate that ethanolic extracts can significantly reduce inflammation in animal models:
- Paw Edema : The extract was effective in reducing carrageenan-induced paw edema .
- Cytokine Inhibition : Costunolide inhibits the expression of interleukin-1β, a key inflammatory cytokine .
Gastroprotective Effects
Research has indicated that this compound can protect against gastric ulcers:
- Cholagogic Effects : The acetone extract has shown both cholagogic and anti-ulcer effects in animal studies, effectively mitigating gastric lesions induced by ethanol .
Immunomodulatory Effects
This compound influences immune responses by modulating T-cell activity and enhancing hypolipidemic effects in animal models .
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Method of Evaluation |
|---|---|---|
| Staphylococcus aureus | 3.12 μl/ml | Disc diffusion and micro-dilution |
| Escherichia coli | >2048 μg/ml | Disc diffusion and micro-dilution |
| Candida albicans | 3.12 μl/ml | Disc diffusion and micro-dilution |
Research shows that essential oils from S. costus exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating infections caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Cosmetic Applications
Due to its aromatic properties and ability to blend with other fragrances, this compound is widely used in high-grade perfumes and hair oils. Its insect-repellent qualities also make it a favorable ingredient in personal care products .
Food Preservation
The antimicrobial properties of this compound suggest its potential use as a natural preservative in food products, enhancing shelf life while ensuring safety against microbial contamination .
Clinical Study on Thyroid Disorders
A study explored the effects of S. costus extracts on thyroid function, indicating potential benefits in managing thyroid disorders through antioxidant mechanisms .
Antimicrobial Efficacy Against MRSA
A focused investigation into the antimicrobial efficacy of this compound against MRSA showed promising results, suggesting further exploration for topical treatments .
Mechanism of Action
The mechanism of action of costus oil is attributed to its bioactive compounds, primarily sesquiterpenes such as costunolide and dehydrocostus lactone. These compounds exert their effects through various molecular targets and pathways:
Anti-inflammatory: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer: Induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Antimicrobial: Disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Table 1: Key Constituents of this compound vs. Related Essential Oils
Key Differences :
- Aucklandia lappa oil (from Aucklandia lappa, a related species) contains higher concentrations of dehydrocostus lactone and costunolide (up to 50% combined) but lacks dihydroneoclovene and costic acid .
- Elecampane oil (from Inula helenium) shares costunolide as a major component but has negligible dehydrocostus lactone and distinct fatty acid profiles .
Table 2: Comparative Bioactivity of Sesquiterpene-Rich Oils
Mechanistic Insights :
- This compound exerts anticancer effects through dehydrocostus lactone, which inhibits topoisomerase I/II and induces apoptosis in colorectal and breast cancer cells .
- Aucklandia lappa oil’s anti-inflammatory action is linked to costunolide-mediated suppression of TNF-α and IL-6 .
- Elecampane oil relies on alantolactone for antimicrobial activity, targeting bacterial cell membranes .
Variability Factors
Table 3: Impact of Environmental and Processing Variables
Biological Activity
Costus oil, derived from the rhizomes of the Costus speciosus and Saussurea costus plants, has garnered attention for its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article consolidates various research findings and case studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Composition
The essential oil of Costus speciosus is primarily composed of several bioactive compounds identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Key components include:
| Compound | Percentage (%) |
|---|---|
| Zerumbone | 55.11 |
| α-Humulene | 20.55 |
| β-Caryophyllene | 1.40 |
| Limonene | 0.51 |
| Costunolide | Not specified |
Zerumbone, a cyclic sesquiterpenoid, is notable for its potential anticancer properties, while α-Humulene exhibits anti-inflammatory effects .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella aerogenes
The antimicrobial action is attributed to the synergistic effects of its major and minor components . In vitro tests indicated that the essential oil exhibited higher inhibitory activity than gentamicin against various pathogens .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been studied using various animal models. The ethanolic extract of Saussurea costus showed significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β . Additionally, compounds like costunolide have been identified for their ability to modulate inflammatory pathways, suggesting a therapeutic potential in conditions characterized by inflammation .
Anticancer Potential
Research has highlighted the anticancer properties of this compound, particularly through the action of Zerumbone. It has been shown to induce apoptosis in various cancer cell lines, including human liver cancer cells (HepG2) and acute lymphoblastic leukemia cells (T-ALL) . The mechanism involves inhibition of the epithelial growth factor receptor (EGFR) signaling pathway, which is crucial in cancer progression .
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Traditional Medicine : In Iranian traditional medicine, this compound has been used for treating respiratory ailments and skin diseases. A case series involving 13 patients treated with local Qost oil showed positive outcomes over six weeks .
- Thyroid Disorders : Preliminary studies indicate that extracts from Saussurea costus may aid in managing thyroid disorders in animal models, although further clinical validation is required .
Q & A
Q. What methodologies are recommended for standardizing the extraction and chemical profiling of Costus oil in experimental studies?
- Methodological Answer : To ensure reproducibility, employ gas chromatography-mass spectrometry (GC-MS) for chemical profiling, coupled with validated protocols for solvent extraction or hydrodistillation . Key parameters include:
- Sample preparation : Use dried, authenticated Saussurea costus roots (specify geographical origin and voucher specimen details) .
- Internal standards : Include reference compounds (e.g., thymol, carvacrol) to quantify major constituents .
- Quality control : Report Kovats retention indices (KI₁, KI₂, KIr) to align with published databases .
Document variations in extraction yields due to seasonal or environmental factors, and validate results against peer-reviewed chromatographic data .
Q. How can researchers address discrepancies in reported bioactive compounds of this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in plant sourcing, extraction techniques, or analytical instrumentation. Mitigate these by:
- Meta-analysis : Compare studies using PRISMA guidelines to identify confounding variables (e.g., soil composition, post-harvest processing) .
- Inter-laboratory validation : Share samples with independent labs using harmonized GC-MS protocols .
- Statistical analysis : Apply multivariate methods (e.g., PCA) to distinguish environmental vs. methodological influences on compound concentrations .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the dermal sensitization risks of this compound in preclinical studies?
- Methodological Answer : Follow the International Fragrance Association (IFRA) Standard protocols, which recommend:
- In vitro assays : Use human cell line activation tests (h-CLAT) to assess innate immune responses .
- Dose-response modeling : Establish threshold concentrations using the Local Lymph Node Assay (LLNA) with OECD guidelines .
- Confounding factors : Control for oxidation products (e.g., sesquiterpene lactones) that may enhance sensitization .
Reference the RIFM Safety Assessment framework for risk characterization .
Q. How can researchers reconcile contradictory findings on this compound’s antimicrobial efficacy across in vitro and in vivo models?
- Methodological Answer : Address contradictions through:
- Mechanistic studies : Isolate individual compounds (e.g., thymol, beta-elemen) to differentiate synergistic vs. antagonistic effects .
- Bioavailability testing : Use pharmacokinetic models to compare in vitro MIC (minimum inhibitory concentration) with in vivo tissue penetration rates .
- Model selection : Standardize microbial strains (ATCC references) and animal models (e.g., murine infection assays) to reduce variability .
Q. What strategies are effective for integrating this compound into bioremediation studies of hydrocarbon-contaminated soils?
- Methodological Answer : Leverage phytoremediation frameworks, such as:
- Rhizosphere augmentation : Co-apply this compound with mycorrhizal fungi (e.g., Glomus spp.) to enhance crude oil degradation rates .
- Soil parameter monitoring : Track pH, organic matter, and microbial diversity pre/post-treatment using ISO 11269-1 guidelines .
- Control groups : Include untreated and synthetic surfactant comparators to isolate this compound’s efficacy .
Data Integrity and Reproducibility
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines:
- Detailed methods : Specify equipment (manufacturer, model), software (version, algorithms), and raw data repositories .
- Supporting information : Upload chromatograms, spectral data, and statistical scripts as supplementary files .
- Ethical reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
